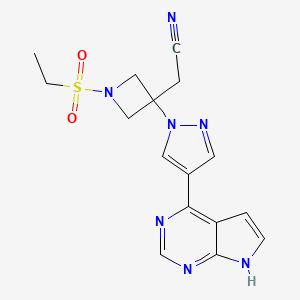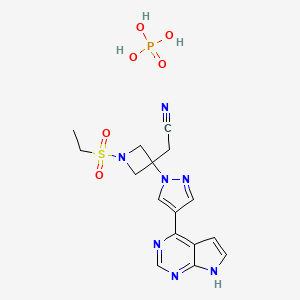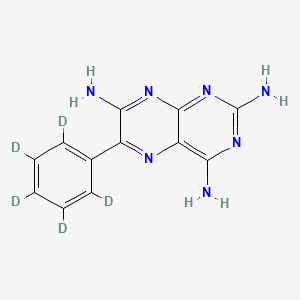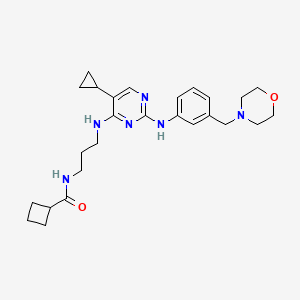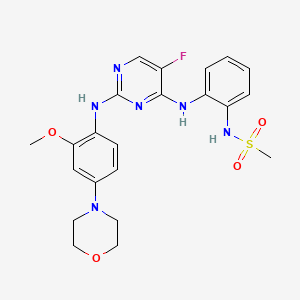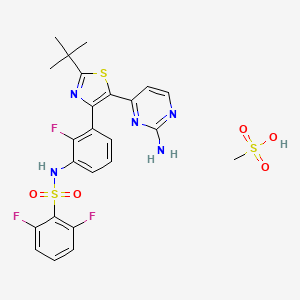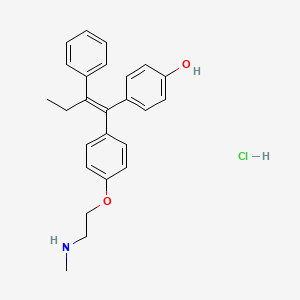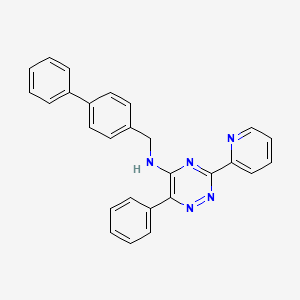
ML228
描述
ML228,也称为CID-46742353,是一种有效的缺氧诱导因子 (HIF) 途径激活剂。该化合物因其激活HIF及其下游靶标(如血管内皮生长因子 (VEGF))的能力而在科学研究中受到广泛关注。 This compound 在结构上不同于其他已知的 HIF 激活剂,它不含脯氨酰羟化酶结构域 (PHD) 抑制剂中常见的酸性官能团 .
准备方法
合成路线和反应条件
ML228 的合成涉及一系列从市售原料开始的化学反应。关键步骤包括形成三嗪骨架,然后进行官能化以引入所需的取代基。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以实现高收率和纯度 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成程序。 这将包括优化反应条件、使用更大的反应容器以及实施结晶或色谱等纯化技术,以确保化合物满足工业标准 .
化学反应分析
反应类型
ML228 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以用于修饰三嗪骨架上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化三嗪衍生物,而取代反应可以产生各种取代三嗪 .
科学研究应用
ML228 具有广泛的科学研究应用,包括:
化学: 用作分子探针来研究 HIF 途径及其激活机制。
生物学: 研究 HIF 在细胞对缺氧的反应中的作用及其对基因表达的影响。
医学: 探索针对与缺氧相关的疾病(如缺血性疾病和癌症)的潜在治疗应用。
作用机制
ML228 通过稳定 HIF-α 亚基来激活 HIF 途径,阻止其在常氧条件下的降解。这会导致 HIF-α 的积累,它与芳香烃受体核易位因子 (ARNT) 亚基二聚化。 HIF-α/ARNT 复合物然后与 DNA 中的缺氧反应元件 (HRE) 结合,促进参与血管生成、代谢和细胞存活的靶基因的转录 .
相似化合物的比较
类似化合物
二甲基草酰甘氨酸 (DMOG): 一种已知的 HIF 激活剂,通过金属螯合作用发挥作用。
氯化钴: 另一种 HIF 激活剂,通过抑制脯氨酰羟化酶活性来稳定 HIF-α。
去铁胺 (DFO): 一种螯合剂,通过螯合铁来激活 HIF
ML228 的独特性
This compound 的结构是独一无二的,它不含 PHD 抑制剂中几乎普遍存在的酸性官能团。 这种结构差异可能对某些疾病应用很重要,使 this compound 成为研究 HIF 途径及其治疗潜力的宝贵工具 .
属性
IUPAC Name |
6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRODODTMXCRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML228?
A1: this compound is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests this compound stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]
Q2: What are the downstream effects of this compound's interaction with the HIF pathway?
A2: this compound activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]
Q3: How does this compound's activation of the HIF pathway impact cellular processes?
A3: By promoting HIF-1α activity, this compound influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: The provided research papers do not include detailed spectroscopic data for this compound. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.
Q6: What is known about the stability and compatibility of this compound under various conditions?
A6: The provided research does not elaborate on the stability and compatibility of this compound under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.
Q7: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]
Q8: Have computational methods been employed to study this compound?
A8: While the provided research doesn't detail specific computational studies on this compound, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into this compound's interactions with its target and guide further structural optimization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


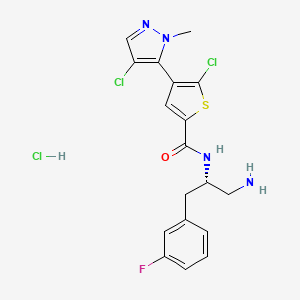
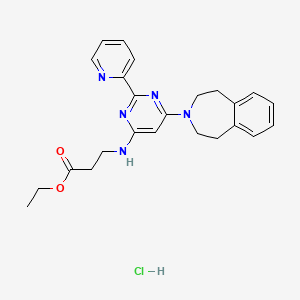
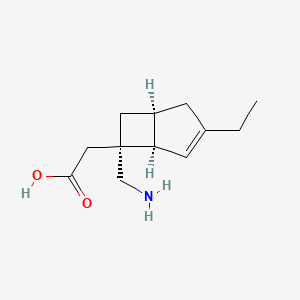
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
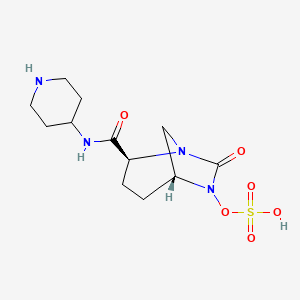
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
